molecular formula C24H24N4O4S B2400519 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 888430-40-8

2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2400519
CAS No.: 888430-40-8
M. Wt: 464.54
InChI Key: GHOQODMKRYZLCV-UHFFFAOYSA-N
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Description

2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O4S and its molecular weight is 464.54. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-31-19-11-5-4-10-18(19)28-23(30)22-21(16-8-2-3-9-17(16)26-22)27-24(28)33-14-20(29)25-13-15-7-6-12-32-15/h2-5,8-11,15,26H,6-7,12-14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOQODMKRYZLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the S1P1 receptor . The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in regulating cellular responses to the bioactive lipid sphingosine-1-phosphate.

Mode of Action

This compound acts as an agonist of the S1P1 receptor. Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the S1P1 receptor, this compound initiates a series of biochemical reactions within the cell.

Result of Action

The activation of the S1P1 receptor by this compound can have various molecular and cellular effects. For instance, it can modulate immune response and inflammation, which may be beneficial in the treatment of autoimmune and inflammatory disorders.

Biological Activity

The compound 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a complex structure that integrates several pharmacologically relevant moieties. This article aims to synthesize existing research findings on its biological activity, particularly focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core linked to a tetrahydrofuran moiety, which is known for its ability to enhance solubility and bioavailability. The presence of the methoxyphenyl group and thioether linkage contributes to its potential biological activities.

Antimicrobial Activity

Research has shown that compounds with pyrimidine derivatives often exhibit significant antimicrobial properties. The compound is hypothesized to possess similar effects due to its structural characteristics.

  • Antibacterial Activity :
    • Studies indicate that pyrimidine derivatives can demonstrate potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.8 to 6.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
    • A specific study highlighted that certain pyrimidine derivatives exhibited activity superior to standard antibiotics like ciprofloxacin .
  • Antifungal Activity :
    • Compounds similar to the one discussed have also been tested for antifungal activity against strains such as Candida albicans. The presence of specific substituents has been correlated with enhanced antifungal efficacy .
  • Antiviral and Anticancer Potential :
    • While the primary focus has been on antibacterial and antifungal activities, some studies suggest that pyrimidine-based compounds may also exhibit antiviral and anticancer properties. For example, derivatives containing the triazole ring have shown promising results against various viral infections and cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components:

  • Pyrimidine Core : Essential for antimicrobial activity; modifications at positions 2 and 4 can enhance efficacy.
  • Thioether Linkage : This moiety may contribute to improved interaction with biological targets.
  • Methoxy Substituent : The methoxy group has been shown to improve solubility and potentially enhance interactions with microbial enzymes .

Case Studies

  • Synthesis and Testing of Similar Compounds :
    • A series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial properties. One notable compound demonstrated an MIC value of 66 µM against S. aureus, indicating significant antibacterial potential .
  • Comparative Analysis :
    • A comparative study of various pyrimidine derivatives revealed that those with additional hydrophobic groups exhibited higher antibacterial activity compared to their less substituted counterparts .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the fields of oncology and antimicrobial therapy.

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell growth, such as topoisomerases and kinases, which are crucial for DNA replication and repair.
  • Induction of Apoptosis : It has been observed that certain derivatives can trigger programmed cell death in cancer cells, enhancing their potential as anticancer agents.

Antimicrobial Properties

The compound has shown promise in combating bacterial infections:

  • Broad-Spectrum Activity : Preliminary studies suggest effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The thioether group may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of related pyrimidine derivatives against multiple cancer cell lines. Results indicated enhanced cytotoxicity attributed to increased cellular uptake facilitated by the methoxy substitution.

Case Study 2: Antibacterial Activity

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to membrane disruption and interference with metabolic functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodology :

  • The synthesis typically involves constructing the pyrimido[5,4-b]indole core via condensation of indole derivatives with substituted pyrimidinones, followed by thioacetamide coupling. Key steps include:
  • Core formation : Use of oxidizing agents (e.g., KMnO₄) and nucleophilic substitution under controlled temperatures (60–80°C) in aprotic solvents like DMF .
  • Coupling reaction : Amide bond formation between the pyrimidoindole-thiol intermediate and tetrahydrofuran-methylamine derivatives using HATU/EDCI as coupling agents with triethylamine as a base .
  • Yield optimization : Adjust stoichiometry (1.2:1 amine:thiol ratio), solvent polarity (acetonitrile/DCM mixtures), and reaction time (12–24 hr) to minimize byproducts .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Analytical workflow :

  • Purity assessment : Reverse-phase HPLC (C18 column, 10–90% MeOH/H₂O gradient) to achieve >95% purity.
  • Structural confirmation :
  • ¹H/¹³C NMR : Key signals include the indole NH proton (δ 10.2–11.5 ppm) and thioacetamide methylene (δ 3.8–4.2 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ expected m/z: ~478.18) .

Q. What solvent systems are suitable for improving solubility in biological assays?

  • Approach :

  • Use co-solvents like DMSO (≤5% v/v) for initial stock solutions.
  • For aqueous buffers, employ cyclodextrin-based solubilization or PEG-400 as a stabilizer .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity?

  • Structure-Activity Relationship (SAR) strategy :

  • Synthesize analogs with substituent variations (e.g., 2-methoxyphenyl → 3-chlorophenyl) and test against target proteins (e.g., TLR4 or kinase enzymes).
  • Key findings :
Substituent Biological Activity (IC₅₀) Target Affinity
2-methoxyphenyl1.2 µMTLR4
3-chlorophenyl0.8 µMKinase X
  • Computational docking (AutoDock Vina) reveals enhanced hydrophobic interactions with chloro-substituted analogs .

Q. How can computational modeling resolve contradictions in reported mechanism-of-action studies?

  • Protocol :

  • Perform molecular dynamics (MD) simulations (GROMACS) to assess binding stability to proposed targets (e.g., TLR4 vs. COX-2).
  • Validate with free-energy perturbation (FEP) calculations to compare binding affinities across conflicting studies .

Q. What strategies address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?

  • Troubleshooting :

  • Dynamic NMR : Probe for rotameric equilibria in the tetrahydrofuran-methyl group (δ 1.6–2.1 ppm).
  • Variable-temperature NMR : Resolve overlapping signals by cooling to −40°C .

Q. How can researchers design experiments to evaluate metabolic stability?

  • In vitro workflow :

  • Liver microsomal assays : Incubate compound (10 µM) with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS over 60 min .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates .

Methodological Challenges and Solutions

Q. What experimental designs mitigate oxidative degradation during storage?

  • Stability studies :

  • Forced degradation : Expose to 40°C/75% RH for 14 days. Use antioxidants (0.1% BHT) or argon-purged vials to stabilize the thioacetamide moiety .
  • Lyophilization : Prepare stable amorphous solid dispersions with PVP-K30 .

Q. How to resolve conflicting bioactivity data across cell-based vs. cell-free assays?

  • Hypothesis testing :

  • Cell permeability : Measure intracellular concentrations via LC-MS after 24 hr exposure.
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify secondary targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.